Sethoxydim
Overview
Description
Sethoxydim is a postemergent herbicide primarily used for the control of grass weeds in a variety of horticultural crops. It is a member of the cyclohexanedione family and functions as an acetyl-CoA carboxylase inhibitor. This compound is marketed under several brand names, including Poast, Torpedo, Ultima, Vantage, Conclude, and Rezult .
Mechanism of Action
Target of Action
This compound primarily targets annual and perennial grasses . The main target of this compound within these organisms is the enzyme acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in lipid synthesis, which is vital for the growth and development of plants .
Mode of Action
This compound is absorbed rapidly through leaf surfaces, transported in the xylem and phloem, and accumulated in meristematic tissues . It acts by inhibiting the activity of ACCase . This inhibition prevents the synthesis of lipids, thereby disrupting the normal growth and development of the targeted grasses .
Biochemical Pathways
The inhibition of ACCase by this compound affects the fatty acid synthesis pathway . ACCase is responsible for catalyzing an early step in this pathway, converting acetyl-CoA to malonyl-CoA . By inhibiting ACCase, this compound disrupts this conversion, leading to a decrease in fatty acid synthesis .
Pharmacokinetics
This compound exhibits high water solubility (4,000 ppm) and low soil adsorption potential . It is readily degraded through microbial metabolism and photolysis, possibly also by hydrolysis . The average half-life of this compound in soils is four to five days . Due to its water solubility and weak soil binding, this compound can be highly mobile in the environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is degraded rapidly by microbial degradation and photolysis . Its half-life in the field ranges from 5 to 25 days . In water, this compound can be degraded by sunlight within several hours . An oil adjuvant or non-ionic surfactant should be used to facilitate absorption of this compound by plants .
Biochemical Analysis
Biochemical Properties
Sethoxydim interacts with various biomolecules within the cell. It does not affect the uptake of any 14C-precursor into or respiration of the root tip tissue . It does inhibit DNA and cell wall syntheses 120 minutes after treatment . This compound also inhibits the incorporation of 14C-acetic acid into the lipid fraction in a time- and concentration-dependent manner .
Cellular Effects
This compound has a significant impact on cellular processes. It inhibits growth and cell division in root and shoot meristems of graminaceous plants following foliar application . Although RNA and protein syntheses are not affected by this compound, DNA and cell wall syntheses are inhibited .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits DNA synthesis and cell wall synthesis, affecting the growth and division of cells . This compound also inhibits the incorporation of 14C-acetic acid into the lipid fraction, although this does not play a major role in its mode of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The uptake and incorporation of 14C-labeled thymidine, uridine, leucine, glucose, and acetic acid into cell constituents, as well as respiration, increase continuously with time progressions during the incubation period .
Metabolic Pathways
This compound is involved in various metabolic pathways. It inhibits the incorporation of 14C-acetic acid into the lipid fraction, suggesting an effect on lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sethoxydim is synthesized through a multi-step process involving the reaction of 2-cyclohexen-1-one with various reagents to introduce the ethoxyimino and ethylthio groups. The key steps include:
Formation of the cyclohexenone core: This involves the reaction of cyclohexanone with ethyl vinyl ketone under basic conditions.
Introduction of the ethoxyimino group: This step involves the reaction of the intermediate with ethoxyamine hydrochloride.
Addition of the ethylthio group: This is achieved by reacting the intermediate with ethylthiol in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.
Hydrolysis: In aqueous environments, this compound can hydrolyze to form various degradation products.
Photolysis: Exposure to ultraviolet light can lead to the breakdown of this compound into smaller fragments.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Photolysis conditions: Ultraviolet light exposure.
Major Products Formed:
Sulfoxides and sulfones: Formed during oxidation.
Hydrolysis products: Various smaller organic molecules.
Photolysis fragments: Smaller organic fragments resulting from the breakdown of the cyclohexenone core.
Scientific Research Applications
Sethoxydim has several applications in scientific research:
Agricultural research: Used to study the effects of herbicides on grass weeds and the development of herbicide-resistant crops.
Biological studies: Employed to investigate the mechanisms of lipid synthesis inhibition in plants.
Environmental science: Used to study the degradation and environmental impact of herbicides.
Biotechnology: Utilized in the development of herbicide-resistant microalgae for biofuel production.
Comparison with Similar Compounds
Clethodim: Another cyclohexanedione herbicide with a similar mode of action.
Tralkoxydim: A related compound used for grass weed control in cereal crops.
Sethoxydim stands out due to its specific chemical structure and its broad application in various horticultural settings.
Properties
IUPAC Name |
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3S/c1-5-8-14(18-21-6-2)17-15(19)10-13(11-16(17)20)9-12(4)22-7-3/h12-13,19H,5-11H2,1-4H3/b18-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPPKDPQLUUTND-NBVRZTHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\OCC)/C1=C(CC(CC1=O)CC(C)SCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3S | |
Record name | SETHOXYDIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058466 | |
Record name | 1,3-Cyclohexanedione, 2-[1-(ethoxyamino)b | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sethoxydim is an oily odorless liquid. Non corrosive. Used as an herbicide., Odorless liquid; [HSDB] | |
Record name | SETHOXYDIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sethoxydim | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7027 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
>90 °C at pressure 3X10-5 mm Hg | |
Record name | SETHOXYDIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in water, 25 mg/L at 20 °C, pH 4, In water, 4,700 mg/L at 20 °C, pH 7, Soluble in most common organic solvents including acetone, benzene, ethyl acetate, hexane and methanol at >1 Kg/Kg. | |
Record name | SETHOXYDIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.043 g/mL at 25 °C | |
Record name | SETHOXYDIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000016 [mmHg], 1.6X10-7 mm Hg at 20-25 °C | |
Record name | Sethoxydim | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7027 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | SETHOXYDIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid | |
CAS No. |
74051-80-2, 71441-80-0 | |
Record name | SETHOXYDIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sethoxydim [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclohexanedione, 2-[1-(ethoxyamino)b | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1-(ethoxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxycyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.600 | |
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Record name | SETHOXYDIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1189NNQ8F6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SETHOXYDIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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